molecular formula C16H11BrN2 B3254723 2-Bromo-3,5-diphenylpyrazine CAS No. 243472-71-1

2-Bromo-3,5-diphenylpyrazine

Cat. No.: B3254723
CAS No.: 243472-71-1
M. Wt: 311.18 g/mol
InChI Key: IQTRIIAXYQLETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazine (B50134) Heterocycles in Organic and Material Sciences

Pyrazine, a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂, is a fundamental building block in a vast array of chemical structures. britannica.comwikipedia.org The pyrazine ring is a component of many polycyclic compounds that have both biological and industrial importance. britannica.com In organic chemistry, pyrazine derivatives are recognized for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.nettandfonline.comtaylorandfrancis.com Their unique electronic and structural features also make them valuable in material sciences, where they are incorporated into functional materials such as fluorescent dyes, organic semiconductors, and ligands in catalysis. researchgate.netmetu.edu.tr The electron-deficient nature of the pyrazine ring, a result of the two nitrogen atoms, influences its chemical reactivity and physical properties, making it a versatile scaffold for the synthesis of complex molecules. thieme-connect.de

Role of Halogenation in Modulating Reactivity and Electronic Characteristics of Pyrazine Systems

The introduction of halogen atoms onto the pyrazine ring is a powerful strategy for modulating the molecule's reactivity and electronic properties. Halogens, being electron-withdrawing groups, can significantly alter the electron density distribution within the pyrazine system. mdpi.com This modification can enhance the electrophilicity of the pyrazine core, making it more susceptible to nucleophilic attack. cmu.edu Furthermore, halogenation plays a crucial role in synthetic chemistry by providing a reactive handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, which are instrumental in the construction of more complex molecular architectures. researchgate.nettandfonline.comresearchgate.net The type of halogen and its position on the pyrazine ring can fine-tune the electronic and steric properties, thereby influencing the photophysical and electrochemical behavior of the resulting compounds. mdpi.comnih.gov

Overview of Diarylpyrazine Frameworks and Their Research Trajectories

Diarylpyrazine frameworks, which feature two aryl groups attached to the pyrazine core, have garnered considerable research interest. These compounds serve as versatile platforms for the development of a wide range of functional molecules. The aryl substituents can be readily modified to tune the steric and electronic properties of the diarylpyrazine system, leading to applications in diverse areas. Research has explored their potential as selective COX-2 inhibitors, fluorescent probes, and materials for organic light-emitting diodes (OLEDs). google.caresearchgate.net The synthesis and functionalization of diarylpyrazines continue to be an active area of investigation, with a focus on creating novel structures with tailored properties for specific applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Contextualization of 2-Bromo-3,5-diphenylpyrazine within Advanced Chemical Synthesis and Functional Studies

This compound stands as a key intermediate in the synthesis of more complex and highly functionalized diarylpyrazine derivatives. The presence of the bromine atom at the 2-position offers a strategic site for further chemical transformations, particularly through transition-metal-catalyzed cross-coupling reactions. researchgate.netrug.nl This allows for the introduction of a wide variety of substituents, enabling the systematic modification of the molecule's properties. For instance, the bromine can be replaced with other functional groups to create novel compounds for evaluation in areas such as medicinal chemistry and materials science. The diphenyl substitution at the 3- and 5-positions provides a foundational structure with inherent photophysical properties that can be further modulated by subsequent chemical modifications.

Compound and Spectroscopic Data

Below are tables detailing the compound name and available spectroscopic data for 2,5-diphenylpyrazine (B189496), a closely related and well-studied diarylpyrazine. This data provides a reference for the types of characterization used for such compounds.

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-diphenylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTRIIAXYQLETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309293
Record name 2-Bromo-3,5-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243472-71-1
Record name 2-Bromo-3,5-diphenylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243472-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 3,5 Diphenylpyrazine

Strategies for the Direct Synthesis of 2-Bromo-3,5-diphenylpyrazine

The direct synthesis of this compound can be approached through methods that either build the pyrazine (B50134) ring with the desired substituents in place or introduce the bromine and phenyl groups in a sequential or convergent manner.

Cyclocondensation Approaches for Pyrazine Ring Formation

The formation of the pyrazine ring is a cornerstone of synthesizing this compound. A common and effective method involves the self-condensation of α-aminoketones. Specifically, the synthesis of the 2,5-diphenylpyrazine (B189496) precursor can be achieved through the dimerization of α-aminoacetophenone. This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. rsc.org The general scheme for this biomimetic-inspired synthesis involves the in-situ generation of α-amino aldehydes or ketones, which then undergo spontaneous dimerization and oxidation. nih.govresearchgate.net

The classical preparation of pyrazines often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net For 2,5-diphenylpyrazine, this would conceptually involve the reaction of benzil (B1666583) (1,2-diphenylethane-1,2-dione) with ethylenediamine, followed by oxidation. However, the self-condensation of two molecules of an α-aminocarbonyl compound is a more direct route to symmetrically substituted pyrazines like the 2,5-diphenyl derivative.

PrecursorReagents/ConditionsIntermediateProduct
α-AminoacetophenoneBase, Oxidant (e.g., air, mild oxidizing agent)2,5-Dihydro-3,6-diphenylpyrazine2,5-Diphenylpyrazine

Halogenation Reactions on Pre-Formed Diphenylpyrazine Scaffolds

Once the 2,5-diphenylpyrazine scaffold is obtained, direct halogenation can be employed to introduce the bromine atom. Electrophilic aromatic substitution on the pyrazine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atoms. However, under specific conditions, direct bromination can be achieved. The use of brominating agents like N-Bromosuccinimide (NBS) is a common strategy for the bromination of aromatic and heteroaromatic compounds. nih.govorganic-chemistry.orgnsf.govmasterorganicchemistry.com The reaction may require a radical initiator or specific solvent conditions to facilitate the substitution on the pyrazine ring.

While direct electrophilic bromination of the pyrazine core can be difficult, studies on the nitration of diphenylpyrazines indicate that electrophilic substitution is feasible. For instance, 2-hydroxy-5,6-diphenylpyrazine has been successfully nitrated, suggesting that the pyrazine ring can undergo electrophilic attack under the right conditions. acs.org This provides a precedent for exploring direct bromination conditions.

SubstrateBrominating AgentConditionsProduct
2,5-DiphenylpyrazineN-Bromosuccinimide (NBS)Radical initiator or specific solvent systemThis compound

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Introduction

Modern synthetic organic chemistry offers powerful tools for the construction of carbon-carbon bonds, and palladium-catalyzed cross-coupling reactions are at the forefront of these methods. The Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of this compound. researchgate.netmdpi.commdpi.com

A convergent approach could involve starting with a dihalopyrazine, such as 2,5-dibromopyrazine (B1339098) or 2,5-dichloropyrazine, and sequentially or simultaneously coupling it with phenylboronic acid (in the case of Suzuki-Miyaura) or phenyltin reagents (for Stille coupling). wikipedia.orgnih.govrsc.orgscienceopen.com By controlling the stoichiometry of the phenylating agent, it is possible to achieve a mono-phenylated intermediate, which can then be subjected to a second coupling reaction or other transformations. A more direct route would be the double Suzuki-Miyaura coupling of a dichloropyrazine with phenylboronic acid to form the 2,5-diphenylpyrazine precursor. nih.gov

Pyrazine PrecursorCoupling PartnerCatalyst SystemProduct
2,5-DichloropyrazinePhenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base2,5-Diphenylpyrazine
2-Bromo-5-chloropyrazinePhenylboronic acidPd catalyst, Base2-Bromo-5-phenylpyrazine

Synthesis of Advanced Derivatives and Analogs of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules through functionalization at the bromo-substituted position and modifications on the peripheral phenyl substituents.

Functionalization at the Bromo-Substituted Position

The bromine atom at the 2-position of the pyrazine ring is a key handle for introducing a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling with terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.comrsc.org This opens up avenues for creating extended π-conjugated systems.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling with a variety of primary and secondary amines. wikipedia.orglibretexts.orgresearchgate.netchemspider.comresearchgate.net This is a crucial transformation for the synthesis of many biologically active compounds.

Suzuki-Miyaura and Stille Couplings: Further arylation or vinylation at the bromo position can be achieved using these methods with the appropriate boronic acids/esters or organotin reagents.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring, further enhanced by the presence of the bromine atom, can facilitate nucleophilic aromatic substitution. Strong nucleophiles can displace the bromide, especially if the ring is further activated by electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.comnih.govnih.gov

Reaction TypeReagentCatalyst/ConditionsProduct Type
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-3,5-diphenylpyrazine
Buchwald-Hartwig AminationPrimary or secondary aminePd catalyst, Ligand, Base2-Amino-3,5-diphenylpyrazine derivative
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., alkoxide, thiolate)Heat, polar aprotic solvent2-Substituted-3,5-diphenylpyrazine

Modifications on the Phenyl Substituents

The two phenyl rings on the pyrazine core offer further sites for modification, allowing for the fine-tuning of the molecule's properties. These modifications typically involve electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be performed on the phenyl rings. The directing effects of the pyrazine core on the incoming electrophile would need to be considered.

Nitration: Introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can then be a precursor for other functional groups, such as amines. Studies on the nitration of 2-hydroxy-5,6-diphenylpyrazine have shown that the phenyl rings can be nitrated. acs.orgacs.org

Halogenation: Bromination or chlorination of the phenyl rings can be accomplished using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. lumenlearning.comyoutube.commasterorganicchemistry.comlibretexts.org

Sulfonation: The introduction of a sulfonic acid group can be achieved with fuming sulfuric acid.

The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and to avoid unwanted side reactions on the pyrazine ring.

Reaction TypeReagentConditionsProduct Type
NitrationHNO₃, H₂SO₄Controlled temperature2-Bromo-3,5-di(nitrophenyl)pyrazine
BrominationBr₂, FeBr₃Anhydrous conditions2-Bromo-3,5-di(bromophenyl)pyrazine
SulfonationFuming H₂SO₄Heat2-Bromo-3,5-di(sulfophenyl)pyrazine

Exploration of Regioisomeric and Stereoisomeric Variants

The specific arrangement of substituents on the pyrazine ring is crucial in determining the chemical and physical properties of a compound. In the case of this compound, the potential for regioisomeric and stereoisomeric variants offers pathways to fine-tune these properties for various applications.

Regioisomerism in this context refers to differences in the placement of the bromo and diphenyl groups on the pyrazine core. The structure of this compound is one of several possible arrangements. Other potential regioisomers would involve placing the substituents at different positions on the pyrazine ring. For example, shifting the position of one of the phenyl groups could yield 2-Bromo-3,6-diphenylpyrazine. Similarly, altering the position of the bromine atom relative to the two phenyl groups could result in isomers like 3-Bromo-2,5-diphenylpyrazine. The synthesis of a specific regioisomer requires careful selection of precursors and reaction conditions to control the regioselectivity of the substitution reactions.

Stereoisomerism relates to compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. libretexts.org The parent molecule, this compound, is achiral and does not exhibit stereoisomerism. However, stereoisomers could be introduced by modifying the phenyl substituents. For instance, if one or both of the phenyl rings were substituted with a chiral group, or if substitution created a chiral center, the resulting molecule could exist as enantiomers or diastereomers. The specific stereochemistry would be critical in biological applications where molecular recognition is key.

Innovative Synthetic Techniques Applied to Pyrazine Chemistry

The synthesis of complex heterocyclic compounds like pyrazines is continually evolving, with a strong emphasis on developing more efficient, sustainable, and rapid methodologies. These innovative techniques often lead to higher yields, cleaner reaction profiles, and reduced environmental impact compared to traditional methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. nih.gov The primary benefit of using microwave irradiation is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. nih.govresearchgate.net This technique often leads to higher product yields and improved purity by minimizing the formation of side products that can occur during prolonged heating. researchgate.netresearchgate.net

In the context of pyrazine synthesis, microwave irradiation can be applied to various reaction types, including condensation and cyclization reactions. nih.gov For example, the synthesis of pyrazolo[3,4-b]pyrazines has been successfully achieved with microwave assistance, demonstrating cleaner reactions and better yields. researchgate.net The efficiency of microwave-assisted synthesis is particularly notable in solvent-free conditions, aligning with the principles of green chemistry. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Heterocycle Synthesis

Feature Microwave-Assisted Synthesis Conventional Heating
Reaction Time Minutes nih.gov Hours
Product Yield Generally Higher nih.govresearchgate.net Variable, often lower
Reaction Purity Cleaner reactions, fewer byproducts nih.govresearchgate.net More potential for side reactions

| Energy Efficiency | High | Low |

Utilization of Deep Eutectic Solvents (DES) in Pyrazine Synthesis

Deep Eutectic Solvents (DES) are gaining significant attention as green and sustainable alternatives to conventional volatile organic solvents. acs.org DES are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335), glycerol, or carboxylic acids), which form a eutectic mixture with a melting point much lower than the individual components. researchgate.net They are attractive for chemical synthesis due to their low cost, low toxicity, biodegradability, and non-flammability. acs.orgresearchgate.net

In pyrazine synthesis, DES can function as both the solvent and a catalyst, simplifying reaction setups and promoting green chemistry principles. acs.orgacs.org For instance, choline chloride-based DES have been effectively used for the preparation of pyrazine derivatives through the self-condensation of D-glucosamine. acs.org Research has shown that a DES composed of choline chloride and urea can efficiently convert D-glucosamine into deoxyfructosazine, a pyrazine derivative, with good yields at relatively low temperatures and short reaction times. acs.org The use of DES provides a sustainable medium for synthesizing both phenacyl azides and symmetrical 2,5-diarylpyrazines. researchgate.net

Catalyst Development for Enhanced Reaction Efficiency

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalysts for pyrazine synthesis is an active area of research. A major focus is on replacing expensive and toxic noble-metal catalysts with catalysts based on earth-abundant and low-toxicity base metals. nih.gov

Manganese-based pincer complexes have been developed as highly effective catalysts for the synthesis of 2,5-substituted pyrazine derivatives via the acceptorless dehydrogenative self-coupling of 2-amino alcohols. nih.govacs.org This method is highly atom-economical, producing only water and hydrogen gas as byproducts. acs.org The reaction, catalyzed by acridine-based manganese pincer complexes, proceeds with high yields under relatively mild conditions. nih.gov

Other catalytic systems have also been explored. For example, indium(III) chloride has been shown to be an effective Lewis acid catalyst in the synthesis of pyrazino compounds like quinoxalines. researchgate.net Furthermore, enzymatic catalysts are being investigated for greener synthesis routes. Lipozyme® TL IM, a lipase, has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines, offering a biocatalytic approach that minimizes hazardous reagents. nih.gov

Table 2: Modern Catalysts in Pyrazine Synthesis

Catalyst System Precursors Reaction Type Key Advantages
Manganese Pincer Complexes nih.govacs.org 2-Amino alcohols Acceptorless Dehydrogenative Coupling Earth-abundant metal, high atom economy, green byproducts (H₂O, H₂)
Indium(III) Chloride researchgate.net N-propargyl aniline (B41778) derivatives Hydroamination/Hydroarylation Effective Lewis acid catalysis

| Lipozyme® TL IM nih.gov | Pyrazine esters, amines | Enzymatic Amidation | Green, biocatalytic, mild conditions |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3,5 Diphenylpyrazine

Reactivity at the Bromo-Substituted Position

The carbon-bromine bond at the C-2 position is the most prominent site for chemical transformation on the 2-Bromo-3,5-diphenylpyrazine molecule. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring renders the carbon atom attached to the bromine electrophilic and susceptible to a variety of reactions, including nucleophilic substitution and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution Pathways on the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient aromatic systems. wikipedia.orglibretexts.org In this compound, the pyrazine ring is inherently electron-poor, a characteristic that is essential for facilitating the attack of a nucleophile. This reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the bromine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The resonance stabilization of this intermediate is crucial for the reaction to proceed. The subsequent elimination of the bromide leaving group restores the aromaticity of the pyrazine ring. masterorganicchemistry.com

The rate and feasibility of the SNAr reaction are significantly enhanced by the presence of electron-withdrawing groups that can stabilize the anionic intermediate. wikipedia.org In this molecule, the two nitrogen atoms of the pyrazine ring act as powerful electron-withdrawing centers, polarizing the C-Br bond and activating the ring towards nucleophilic attack. The reaction is expected to be regioselective, with substitution occurring exclusively at the C-2 position. Common nucleophiles employed in such reactions include alkoxides, thiolates, and amines, which would yield the corresponding ether, thioether, and amino derivatives of 3,5-diphenylpyrazine.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Stille, Sonogashira)

The bromine atom on this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. These reactions have become indispensable in modern organic synthesis.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For this compound, this reaction would enable the introduction of a variety of vinyl groups at the C-2 position. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion into the resulting Pd-C bond and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org

Stille Reaction: The Stille reaction couples the aryl bromide with an organostannane reagent, offering a versatile method for creating C-C bonds with various carbon-based fragments (e.g., alkyl, vinyl, aryl, alkynyl). organic-chemistry.orgwikipedia.org The reaction is catalyzed by palladium complexes and is known for its tolerance of a wide range of functional groups. The mechanism involves oxidative addition of the this compound to the Pd(0) catalyst, followed by transmetalation with the organotin compound and reductive elimination to yield the coupled product. wikipedia.org The main drawback of this reaction is the toxicity of the tin reagents. organic-chemistry.org

Sonogashira Reaction: The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. gold-chemistry.orgalmerja.com This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. libretexts.org Reacting this compound with various terminal alkynes under Sonogashira conditions provides a direct route to 2-alkynyl-3,5-diphenylpyrazine derivatives. These products are valuable precursors for more complex molecular architectures. The reaction mechanism involves a palladium cycle and a copper cycle, where the key steps are oxidative addition to palladium, and transmetalation involving a copper acetylide intermediate. libretexts.org

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to aryl bromides.

ReactionCoupling PartnerTypical CatalystTypical LigandTypical BaseTypical Solvent
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, AsPh₃-Toluene, THF, DMF
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, Pd(OAc)₂PPh₃, XantphosEt₃N, PiperidineTHF, DMF, Toluene

Reductive Debromination Studies

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation converts this compound into its parent compound, 2,5-diphenylpyrazine (B189496). This reaction can be useful for removing the halogen after it has served its purpose as a directing group or a handle for other reactions. A common method for achieving this is catalytic hydrogenation, employing a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. Alternative methods include the use of reducing agents like tin hydrides or silanes, or transfer hydrogenation conditions with a hydrogen donor such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst.

Functionalization and Derivatization of the Pyrazine Core

Beyond the reactivity at the C-Br bond, the pyrazine ring itself and its substituents offer pathways for further functionalization.

Oxidation and Reduction Chemistry of the Heterocycle

Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, typically leading to the formation of N-oxides. thieme-connect.de Treatment of this compound with a strong oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide, can oxidize one or both of the ring nitrogens. arkat-usa.org This transformation yields this compound N-oxide or the corresponding N,N'-dioxide. The formation of an N-oxide group significantly alters the electronic properties of the ring, making the positions ortho and para to the nitrogen oxide more susceptible to nucleophilic attack. thieme-connect.de

Reduction: The pyrazine core can undergo reduction under various conditions. Catalytic hydrogenation, using catalysts like platinum oxide (Adam's catalyst) or Raney nickel under high pressure and temperature, can lead to the saturation of the heterocyclic ring. This would convert the pyrazine core into a piperazine (B1678402) ring. The specific outcome and the degree of reduction would depend on the catalyst, solvent, and reaction conditions employed. Such transformations fundamentally alter the geometry and electronic nature of the core scaffold.

Reactivity of the Phenyl Substituents

The phenyl groups attached to the pyrazine core at positions 3 and 5 are key sites for further functionalization. Their reactivity is significantly influenced by the pyrazine ring, which acts as a directing group in certain reactions.

The nitrogen atoms of the pyrazine ring can act as directing groups in transition-metal-catalyzed C−H bond activation reactions, facilitating the functionalization of the ortho-positions of the phenyl substituents. While specific studies on this compound are not extensively documented, research on analogous compounds such as 2,3-diphenylpyrazine (B73985) derivatives provides significant insights.

In a study on 2,3-diphenylpyrazine, a Ru(II)/carboxylate/PPh₃ catalyst system was shown to effectively arylate the ortho-C−H bonds of both phenyl rings in water under microwave irradiation. mdpi.com The pyrazine nitrogen atoms provide chelation assistance, directing the ruthenium catalyst to the ortho-positions of the phenyl groups. mdpi.com This suggests that this compound would likely undergo similar ortho-C−H arylation on its phenyl substituents, directed by the pyrazine nitrogens. The reaction with various aryl halides would be expected to proceed, leading to the introduction of new aryl groups at the ortho-positions of the existing phenyl rings.

The general mechanism for such a transition-metal-catalyzed C−H activation/arylation involves the coordination of the pyrazine nitrogen to the metal center, followed by cyclometalation to form a metallacycle intermediate. This intermediate then reacts with an aryl halide through oxidative addition, and subsequent reductive elimination yields the ortho-arylated product and regenerates the active catalyst.

A plausible reaction scheme for the ortho-arylation of the phenyl groups in a diphenylpyrazine derivative is depicted below:

ReactantCatalyst SystemReagentProduct
2,3-diphenylpyrazineRu(II)/carboxylate/PPh₃Aryl halideOrtho-arylated 2,3-diphenylpyrazine

This table illustrates the expected reactivity based on studies of the analogous 2,3-diphenylpyrazine.

The electronic nature of substituents on the phenyl rings of this compound would significantly influence the rate and regioselectivity of further reactions on these peripheral groups. Electron-donating groups (EDGs) on the phenyl rings would increase the electron density of the rings, making them more susceptible to electrophilic attack and potentially facilitating C−H activation. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, deactivating the rings towards electrophilic substitution but potentially favoring nucleophilic aromatic substitution on the phenyl rings if appropriate leaving groups are present.

The directing effects of these substituents would also play a crucial role. For instance, in an electrophilic aromatic substitution reaction on one of the phenyl rings, an EDG would direct incoming electrophiles to the ortho and para positions relative to itself, while an EWG would direct them to the meta position. scribd.com The interplay between the directing effect of the pyrazine core (favoring ortho-C−H activation) and the electronic effects of any substituents on the phenyl rings would determine the ultimate regiochemical outcome of the reaction.

Substituent Type on Phenyl RingExpected Effect on Reactivity
Electron-Donating Group (e.g., -OCH₃, -CH₃)Activates the phenyl ring towards electrophilic substitution and C-H activation.
Electron-Withdrawing Group (e.g., -NO₂, -CN)Deactivates the phenyl ring towards electrophilic substitution and C-H activation.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. This involves studying the kinetics of key transformations and identifying any transient species that may form during the reaction.

For palladium-catalyzed cross-coupling reactions at the bromo position, the rate of reaction is influenced by factors such as the nature of the catalyst, the ligands, the solvent, and the electronic properties of the coupling partners. Kinetic analysis can help in optimizing these parameters to achieve higher yields and faster reaction times.

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. For reactions of this compound, various intermediates can be postulated based on known mechanisms of similar reactions.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond, the catalytic cycle is generally understood to proceed through a series of well-defined intermediates. The cycle typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex to form a palladium(II) intermediate. This is followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck and Sonogashira coupling), and the cycle is completed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

For the ortho-C−H activation of the phenyl groups, as discussed in section 3.3.1, a key intermediate would be a cyclometalated complex where the transition metal is coordinated to a pyrazine nitrogen and has formed a covalent bond with an ortho-carbon of a phenyl ring. Spectroscopic techniques such as NMR and X-ray crystallography can sometimes be used to isolate and characterize such stable intermediates, providing strong evidence for the proposed mechanism.

Reaction TypePlausible Key Intermediates
Palladium-catalyzed cross-coupling at C-BrArylpalladium(II) halide complex
Ruthenium-catalyzed ortho-C-H arylationCyclometalated ruthenium(II) complex

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 3,5 Diphenylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Bromo-3,5-diphenylpyrazine, a combination of one- and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

Proton (¹H) NMR Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to reveal the electronic environment of each proton. The analysis begins with the known spectrum of 2,5-diphenylpyrazine (B189496), which exhibits a singlet for the two equivalent pyrazine (B50134) protons at approximately 9.06 ppm and multiplets for the phenyl protons between 7.46 and 8.05 ppm. rsc.org

The introduction of a bromine atom at the 2-position of the pyrazine ring breaks the molecule's symmetry. This has several consequences:

Pyrazine Proton: The single proton remaining on the pyrazine ring (at the 6-position) is no longer equivalent to its counterpart in the parent molecule. It is expected to appear as a singlet and its chemical shift will be influenced by the adjacent nitrogen and the distant bromo and phenyl groups. A slight shift from the 9.06 ppm value of the parent compound is anticipated.

Phenyl Protons: The two phenyl groups are now in distinct chemical environments. The phenyl group at the 3-position is adjacent to the bromine atom, while the phenyl group at the 5-position is adjacent to a nitrogen atom. This will result in two separate sets of signals for the phenyl protons. The protons on the phenyl ring at C-3 will likely experience a downfield shift due to the electron-withdrawing inductive effect of the nearby bromine atom. The protons of the phenyl group at C-5 will likely resemble those in the parent 2,5-diphenylpyrazine.

The expected signals would consist of multiplets for the ortho-, meta-, and para-protons of each distinct phenyl ring, with integration values corresponding to 2H, 2H, and 1H, respectively for each ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazine H-6 ~9.0 - 9.2 Singlet (s) 1H
Phenyl H (C-5 ring) ~8.0 - 8.2 (ortho), ~7.4 - 7.6 (meta, para) Multiplet (m) 5H
Phenyl H (C-3 ring) ~8.1 - 8.3 (ortho), ~7.5 - 7.7 (meta, para) Multiplet (m) 5H

Note: These are estimated values based on substituent effects and data from analogous compounds.

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopies (e.g., HMBC, HSQC)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2,5-diphenylpyrazine, signals are observed at 150.7 (C-2, C-5), 141.2 (C-3, C-6), 136.3 (ipso-C), 129.7 (para-C), 129.0 (ortho-C), and 126.8 (meta-C) ppm. rsc.org

In this compound, the lack of symmetry means that all 16 carbon atoms are chemically non-equivalent and should, in principle, produce 16 distinct signals.

Pyrazine Carbons: The carbon atom directly bonded to bromine (C-2) will be significantly shielded, causing an upfield shift compared to the parent compound. The other pyrazine carbons (C-3, C-5, C-6) will also have unique chemical shifts.

Phenyl Carbons: Two sets of signals for the two phenyl rings are expected. The ipso-carbons (the carbons of the phenyl rings attached to the pyrazine core) will have distinct shifts, as will the ortho-, meta-, and para-carbons of each ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazine C-2 (C-Br) ~140 - 145
Pyrazine C-3, C-5 ~150 - 155
Pyrazine C-6 ~140 - 145
Phenyl Carbons ~125 - 140

Note: These are estimated ranges. Specific assignments would require 2D NMR data.

To definitively assign these signals, 2D NMR techniques are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would be used to unambiguously link the signal for the pyrazine H-6 proton to its corresponding C-6 carbon and to connect the various phenyl proton signals to their respective carbon atoms within each ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is crucial for establishing the connectivity between the different fragments of the molecule. For instance, HMBC would show correlations between the pyrazine proton (H-6) and the pyrazine carbons C-5 and C-2, as well as the ipso-carbon of the phenyl ring at the 5-position. It would also confirm the positions of the phenyl rings by showing correlations between the ortho-protons of each phenyl ring and the pyrazine carbons to which they are attached (C-3 and C-5).

Advanced NMR Experiments for Conformational and Dynamic Studies

The this compound molecule possesses rotational freedom around the single bonds connecting the phenyl rings to the pyrazine core. The steric hindrance caused by the bromine atom and the pyrazine nitrogen may lead to restricted rotation, resulting in distinct conformers that could potentially be observed at low temperatures.

Advanced NMR experiments, such as variable-temperature (VT) NMR and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into these dynamic processes.

VT-NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic equilibria. If the rotation around the C-phenyl bonds is slow on the NMR timescale at lower temperatures, one might observe the broadening of signals or the appearance of new signals corresponding to different stable conformations.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could reveal through-space interactions between the ortho-protons of the phenyl rings and the remaining proton on the pyrazine ring (H-6). The intensity of these NOE cross-peaks can be used to estimate inter-proton distances and thus deduce the preferred conformation of the phenyl rings relative to the pyrazine core.

Vibrational and Electronic Spectroscopic Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to show a combination of bands characteristic of its aromatic and heterocyclic components.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch Phenyl and Pyrazine C-H 3100 - 3000
C=C Aromatic Stretch Phenyl and Pyrazine Rings 1600 - 1450
C=N Stretch Pyrazine Ring 1580 - 1500
C-H Bending (out-of-plane) Substituted Phenyl Rings 900 - 675
C-Br Stretch Bromo-substituent 700 - 500

Note: These are typical frequency ranges for the specified functional groups.

The spectrum would be characterized by sharp C-H stretching bands above 3000 cm⁻¹, a series of sharp peaks in the 1600-1450 cm⁻¹ region corresponding to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the aromatic rings, and strong bands in the fingerprint region (below 1000 cm⁻¹) from C-H out-of-plane bending and the C-Br stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, comprising two phenyl rings and a pyrazine ring, is expected to result in strong absorption in the UV region.

The spectrum would likely be dominated by intense π → π* transitions. The introduction of the bromine atom, a halogen, can act as an auxochrome. It may cause a slight red shift (bathochromic shift) in the absorption maxima compared to the parent 2,5-diphenylpyrazine due to the extension of conjugation through its lone pair electrons, although its electron-withdrawing inductive effect could also play a role. Additionally, weaker n → π* transitions, associated with the non-bonding electrons of the nitrogen atoms in the pyrazine ring, may be observed at longer wavelengths. Analysis of the absorption bands, often in solvents of varying polarity, can help to distinguish between these different types of electronic transitions.

Fluorescence Spectroscopy for Luminescence Characterization

Pyrazine-based systems are known to exhibit fluorescence, with the emission properties being highly dependent on the nature and position of substituents, as well as the molecular environment. acs.org The introduction of phenyl groups into the pyrazine core, as in 2,5-diphenylpyrazine, creates an extended π-conjugated system, which is a prerequisite for significant fluorescence. The presence of bromine, a heavy atom, can influence the luminescence through the heavy-atom effect, which may enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence or a decrease in fluorescence quantum yield.

Studies on polybrominated diphenyl ethers (PBDEs) have shown that these compounds exhibit distinct fluorescence spectral profiles. nih.govresearchgate.net For instance, various PBDE congeners display excitation maxima in the range of 289-340 nm and emission maxima around 440 nm. nih.gov The emission intensity and wavelength are influenced by the number and position of the bromine atoms. It is plausible that this compound would exhibit fluorescence in the blue to green region of the electromagnetic spectrum, a common characteristic for many aromatic and heteroaromatic compounds. The quantum yield of fluorescence, a measure of the efficiency of the emission process, would be influenced by the competition between radiative (fluorescence) and non-radiative decay pathways.

Table 1: Predicted Photophysical Properties of this compound Based on Analogous Compounds

PropertyPredicted Value/RangeBasis for Prediction
Excitation Maximum (λex) ~290 - 350 nmBased on the excitation spectra of polybrominated diphenyl ethers and other phenyl-substituted aromatic compounds. nih.gov
Emission Maximum (λem) ~400 - 450 nmInferred from the emission spectra of various fluorescent pyrazine derivatives and polybrominated diphenyl ethers, which typically emit in the blue-violet range. nih.govacs.org
Fluorescence Quantum Yield (ΦF) Moderate to LowThe presence of the bromine atom may lead to a reduced quantum yield due to the heavy-atom effect enhancing non-radiative decay processes.
Solvatochromism ExpectedThe emission spectrum is likely to show some dependence on solvent polarity, a common feature for molecules with potential for intramolecular charge transfer.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structural features of organic compounds through the analysis of their fragmentation patterns. For this compound, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z), representing [M]+• and [M+2]+•.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, initiated by the loss of the bromine atom or fragmentation of the pyrazine ring and its phenyl substituents. The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern.

Predicted Fragmentation Pathways:

Loss of Bromine: A primary fragmentation step is the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a prominent peak corresponding to the [M-Br]+ ion. This fragment would be a diphenylpyrazine cation.

Phenyl Group Fragmentation: Subsequent fragmentation could involve the loss of a phenyl radical (•C₆H₅) from the [M-Br]+ ion, leading to a smaller fragment.

Pyrazine Ring Cleavage: The pyrazine ring itself can undergo cleavage, typically involving the loss of neutral molecules like HCN.

Retro-Diels-Alder Reaction: Heterocyclic rings can sometimes undergo a retro-Diels-Alder reaction, leading to characteristic neutral losses.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Predicted)Proposed Fragment IonDescription of Fragmentation Pathway
310/312[C16H11BrN2]+•Molecular ion peaks ([M]+• and [M+2]+•) showing the characteristic isotopic pattern of bromine.
231[C16H11N2]+Loss of a bromine radical (•Br) from the molecular ion.
154[C10H8N2]+•?Possible fragment arising from the loss of a phenyl group and other rearrangements.
102[C₆H₄N₂]+•?Fragment resulting from the cleavage of both phenyl groups.
77[C₆H₅]+Phenyl cation, a common fragment in the mass spectra of aromatic compounds.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on molecular conformation, geometry, and intermolecular interactions. While a crystal structure for this compound has not been specifically reported in the searched literature, data from closely related compounds, such as 2,5-diphenylpyrazine, can be used to infer its likely solid-state structure. nih.govnih.gov

The molecular structure of this compound is expected to be largely planar, with the two phenyl rings being slightly twisted out of the plane of the central pyrazine ring. This torsion is a common feature in phenyl-substituted heterocyclic systems and arises from steric hindrance between the ortho-hydrogens of the phenyl rings and the atoms of the pyrazine ring. The C-Br bond length and the bond angles within the pyrazine and phenyl rings are expected to be within the typical ranges for such functional groups in organic molecules.

Table 3: Predicted Geometrical Parameters for this compound

ParameterPredicted Value/RangeBasis for Prediction
Dihedral Angle (Phenyl-Pyrazine) 10-30°Based on the crystal structures of other phenyl-substituted pyrazines and related heterocycles, where steric hindrance causes a non-planar conformation. nih.gov
C-Br Bond Length ~1.90 ÅTypical C(sp²)-Br bond length in aromatic bromides.
Pyrazine Ring Bond Lengths C-N: ~1.33 Å, C-C: ~1.39 ÅConsistent with the aromatic character of the pyrazine ring.
Phenyl Ring Bond Lengths ~1.39 ÅStandard bond lengths for a benzene (B151609) ring.

π-π Stacking: The planar aromatic systems of the pyrazine and phenyl rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a face-to-face or offset face-to-face manner. This is a common packing motif in aromatic compounds.

C-H···π Interactions: Hydrogen atoms attached to the phenyl and pyrazine rings can act as weak hydrogen bond donors to the π-electron clouds of neighboring aromatic rings.

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (such as a nitrogen atom of a neighboring pyrazine ring).

C-H···N Hydrogen Bonds: Weak hydrogen bonds between carbon-bound hydrogen atoms and the nitrogen atoms of the pyrazine ring are also expected to contribute to the crystal packing.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal. The crystal packing is anticipated to be efficient, maximizing favorable intermolecular contacts to achieve a thermodynamically stable solid-state structure. The specific packing motif (e.g., herringbone, layered) will depend on the subtle balance of these various non-covalent forces. mdpi.com

Theoretical and Computational Chemistry Investigations of 2 Bromo 3,5 Diphenylpyrazine

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The arrangement of electrons in molecular orbitals governs the chemical reactivity and electronic properties of a molecule. Frontier Molecular Orbital (FMO) theory, in particular, simplifies the reactivity picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the primary orbitals involved in chemical reactions.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules with a favorable balance of accuracy and computational cost. For 2-Bromo-3,5-diphenylpyrazine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and calculate the energies of the molecular orbitals in both the ground and excited states.

These calculations would reveal the spatial distribution and energy levels of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich diphenylpyrazine moiety, indicating its role as an electron donor in chemical reactions. Conversely, the LUMO would likely be distributed across the pyrazine (B50134) ring and the bromine atom, highlighting its capacity to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

PropertyExpected Value/Characteristic for this compound
HOMO Energy Relatively high, indicating electron-donating potential.
LUMO Energy Relatively low, indicating electron-accepting potential.
HOMO-LUMO Gap (ΔE) Moderate, suggesting a balance of stability and reactivity.
Electron Affinity (EA) Positive, reflecting the ability to accept an electron.
Ionization Potential (IP) Moderate, reflecting the energy required to remove an electron.

This table presents expected trends for this compound based on general principles of computational chemistry and data from analogous compounds.

Analysis of Electron Density Distribution and Charge Transfer Characteristics

The introduction of a bromine atom and two phenyl groups to the pyrazine core significantly influences the electron density distribution. The bromine atom, being electronegative, is expected to draw electron density from the pyrazine ring through an inductive effect. The phenyl groups, depending on their conformation, can act as either electron-donating or electron-withdrawing groups through resonance effects.

Natural Bond Orbital (NBO) analysis, a common computational technique, would be employed to quantify the charge distribution on each atom and to understand the nature of intramolecular charge transfer. It is anticipated that the nitrogen atoms in the pyrazine ring will exhibit negative partial charges due to their high electronegativity. The bromine atom will also carry a partial negative charge. The carbon atoms of the pyrazine ring and the phenyl groups will have varying partial positive and negative charges, creating a complex electrostatic potential map.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid. The phenyl groups can rotate relative to the pyrazine ring, leading to different conformations with varying energies. Understanding this conformational landscape is essential for predicting the molecule's shape, flexibility, and how it might pack in a solid-state material.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the preferred orientations of the phenyl groups and the energy barriers between different conformations. It is expected that the most stable conformation will involve a non-planar arrangement of the phenyl groups with respect to the pyrazine ring to minimize steric hindrance.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way in which molecules of this compound interact with each other in the solid state is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potentially halogen bonding involving the bromine atom. Computational methods can predict the likely modes of supramolecular assembly. It is plausible that π-π stacking interactions between the phenyl rings and the pyrazine rings of adjacent molecules will play a significant role in the crystal packing. The bromine atom may also participate in halogen bonding, where it acts as an electrophilic region that can interact with a nucleophilic atom on a neighboring molecule.

Interaction TypePotential Role in Supramolecular Assembly
π-π Stacking Likely to be a dominant interaction between aromatic rings.
Halogen Bonding Possible interaction involving the bromine atom.
Van der Waals Forces Contribute to the overall packing efficiency.
Dipole-Dipole Interactions Influence the orientation of molecules in the crystal lattice.

This table outlines the potential intermolecular interactions that would be investigated for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic absorption spectra.

The predicted ¹H and ¹³C NMR chemical shifts would be sensitive to the electronic environment of each nucleus, providing a means to confirm the molecular structure. The calculated IR spectrum would show characteristic vibrational modes for the pyrazine ring, the phenyl groups, and the C-Br bond. Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions responsible for the UV-Vis absorption spectrum, offering insights into the excited-state properties of the molecule. While experimental data for this specific compound is scarce, a comparison with the spectra of similar molecules would provide a benchmark for the accuracy of the computational predictions.

Spectroscopic TechniquePredicted Parameters
NMR (¹H, ¹³C) Chemical shifts for each unique proton and carbon atom.
IR Spectroscopy Vibrational frequencies and intensities of functional groups.
UV-Vis Spectroscopy Wavelengths of maximum absorption (λmax) and corresponding electronic transitions.

This table summarizes the spectroscopic parameters that can be predicted for this compound using computational methods.

No Found in Scientific Literature

Despite a comprehensive search of scientific databases and academic journals, no specific theoretical and computational chemistry studies detailing the properties of this compound have been identified.

While the compound this compound, also known as 5-Bromo-2,3-diphenylpyrazine, is listed in several chemical databases and supplier catalogs, there is a notable absence of published research investigating its computational and theoretical characteristics. The requested analysis, including computational NMR and IR chemical shift predictions, simulation of UV-Vis absorption and emission spectra, and the elucidation of reaction mechanisms through transition state analysis, appears to have not been a subject of academic inquiry to date.

Searches for relevant literature have not yielded any articles that would provide the necessary data to construct the detailed sections and data tables as outlined in the user's request. The scientific community has yet to publish findings on the computational modeling of this specific molecule. Therefore, it is not possible to provide a scientifically accurate and detailed article on the theoretical and computational chemistry investigations of this compound at this time.

Applications and Functionalization of 2 Bromo 3,5 Diphenylpyrazine in Advanced Chemical Sciences

Applications in Advanced Materials Science

The inherent electronic properties of the pyrazine (B50134) nucleus, coupled with the photophysical characteristics of the phenyl substituents, position 2-Bromo-3,5-diphenylpyrazine as a promising candidate for the development of novel functional materials. The presence of the bromo group further provides a convenient handle for synthetic modification, allowing for the fine-tuning of its properties.

Aggregation-Induced Emission (AIE) Phenomena and Design

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This behavior is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Tetraphenylpyrazine (TPP) and its derivatives are a well-known class of AIE-active luminogens. rsc.orgthieme-connect.com The attachment of multiple phenyl rings to the pyrazine core can induce a twisted conformation, and the restriction of the rotational and vibrational motions of these phenyl groups in the aggregated state is a key factor for the AIE effect. rsc.org

It is hypothesized that this compound could be a valuable precursor for designing novel AIEgens. The diphenylpyrazine core provides the fundamental structural motif for AIE, and the bromo-substituent offers a site for post-synthetic modification. For instance, Suzuki or Sonogashira coupling reactions could be employed to introduce additional functional groups that can enhance the AIE effect or introduce other functionalities. The design strategy often involves creating propeller-shaped molecules where the intramolecular rotations are facile in solution but are significantly hindered in the solid state or in aggregates.

Table 1: Comparison of Emission Properties of AIE-active Pyrazine Derivatives

Compound Solvent System Emission Maximum (nm) Quantum Yield (in aggregate state) Reference
Tetraphenylpyrazine THF/Water 475 High rsc.org

This table is illustrative and based on data for related tetraphenylpyrazine compounds, as specific data for this compound is not available.

Development of Components for Optoelectronic Devices (e.g., OLEDs, OFETs)

Pyrazine-functionalized π-conjugated materials are of considerable interest for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The electron-deficient nature of the pyrazine ring can facilitate electron injection and transport, which is a crucial property for n-type or ambipolar organic semiconductors. The incorporation of a pyrazine core into a conjugated system can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron transport. rsc.org

Derivatives of 2,5-di(aryleneethynyl)pyrazine have been synthesized and their optoelectronic properties investigated, demonstrating their potential as light-emitting materials. rsc.org The bromo-functionality on this compound could be exploited to synthesize extended π-conjugated systems through cross-coupling reactions. By introducing different aromatic or heteroaromatic moieties, the electronic properties, such as the HOMO-LUMO gap and charge carrier mobility, can be systematically tuned. This tunability is essential for optimizing the performance of organic electronic devices. For instance, the synthesis of donor-acceptor-donor (D-A-D) type compounds, where the pyrazine unit acts as the acceptor, has been explored to modulate photoelectric properties. sigmaaldrich.comsigmaaldrich.com

Exploration in Sensing Technologies (e.g., Proton, Cation Detection)

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making them potential binding sites for protons and metal cations. This property has been harnessed to develop pyrazine-based fluorescent sensors. rsc.orgmdpi.com The binding of an analyte to the pyrazine nitrogen can perturb the electronic structure of the molecule, leading to a change in its photophysical properties, such as fluorescence intensity or wavelength. This change can be used as a signal for the detection of the target analyte.

For example, novel pyrazine derivatives have been designed as "turn-on" fluorescent sensors for the selective and sensitive detection of Al³⁺ and Zn²⁺ ions. rsc.orgmdpi.com The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the complexation with the metal ion restricts intramolecular rotation and enhances fluorescence. Given the presence of the pyrazine core, this compound could serve as a foundational structure for the development of new chemosensors. The bromo-substituent could be replaced with a suitable chelating group to enhance the selectivity and sensitivity towards specific cations.

Coordination Chemistry and Metal Complexation

The field of coordination chemistry explores the formation and properties of compounds containing coordination bonds between a central metal atom and surrounding molecules or ions, known as ligands. The nitrogen atoms of the pyrazine ring make it an excellent ligand for coordinating with a wide variety of metal ions.

Design of Ligands Incorporating the this compound Moiety

Pyrazine and its derivatives have been extensively used as ligands in coordination chemistry. nih.govmdpi.comrsc.org They can act as monodentate, bidentate, or bridging ligands, leading to the formation of diverse coordination complexes and polymers with interesting structural and functional properties. For instance, bis(imino)pyrazine-supported iron complexes have been shown to exhibit ligand-based redox chemistry. acs.org

The this compound moiety offers several features that make it an attractive ligand component. The two nitrogen atoms of the pyrazine ring can coordinate to a metal center, and the phenyl groups can be used to influence the steric and electronic environment of the resulting metal complex. The bromo group provides a site for further functionalization, allowing for the creation of more complex, polydentate ligands. For example, the bromo group could be substituted with other donor groups to create a chelating ligand that can form stable complexes with metal ions. The coordination chemistry of a fused triazolopyrazine ligand has demonstrated the formation of coordination polymers with interesting structural features. tandfonline.com

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Pyrazine-based ligands have been successfully employed as linkers in the synthesis of MOFs. acs.orgrsc.orgnih.gov The rigid and linear nature of some pyrazine linkers can lead to the formation of porous frameworks with well-defined channels and cavities. These materials have shown promise in applications such as gas storage and separation. rsc.org

For instance, isoreticular MOFs with the formula M(BDC)(L) (where M = Fe(II) or Co(II), BDC = 1,4-benzenedicarboxylate, and L = pyrazine) have been synthesized and characterized. acs.orgnih.gov Furthermore, the functionalization of pyrazine linkers has been shown to enhance the properties of MOFs, such as in a Eu-MOF for ratiometric luminescence sensing of phosphate (B84403) anions. acs.org

This compound, after appropriate modification of the bromo group to a coordinating group like a carboxylate, could serve as a functional linker for the construction of novel MOFs. The diphenylpyrazine core would form the structural backbone of the framework, and the functional groups on the phenyl rings could be used to tune the pore size and chemical environment of the MOF, thereby influencing its properties for specific applications.

Table 2: Examples of MOFs with Pyrazine-based Linkers

MOF Designation Metal Ion Pyrazine-based Linker Key Feature Reference
M(BDC)(pyz) Fe(II), Co(II) Pyrazine Permanent porosity acs.orgnih.gov
Zn₂(TCPP)(DPB) Zn(II) 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine CO₂ and light hydrocarbon adsorption rsc.org

This table provides examples of MOFs constructed from various pyrazine-based linkers to illustrate the potential of the pyrazine scaffold in MOF chemistry.

Catalytic Applications of Pyrazine-Based Metal Complexes

Pyrazine derivatives are widely employed as ligands in coordination chemistry, where the nitrogen atoms can coordinate with a variety of metal centers. The resulting metal complexes often exhibit significant catalytic activity. While specific catalytic applications of complexes derived directly from this compound are not extensively documented, the broader class of pyrazine-based ligands provides a strong indication of its potential.

Metal complexes incorporating substituted pyrazine ligands have been investigated for their catalytic prowess in a range of organic transformations. acs.orgrsc.orgacs.org The electronic nature of the pyrazine ring, being electron-deficient, can modulate the reactivity of the coordinated metal center, thereby influencing the catalytic cycle. The phenyl substituents on the this compound backbone can further tune these electronic effects and provide steric bulk that may enhance selectivity in catalytic reactions.

One potential application lies in cross-coupling reactions, where palladium- or nickel-based catalysts featuring pyrazine ligands could facilitate the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The pyrazine moiety can act as an ancillary ligand, stabilizing the metal center and promoting the desired reactivity.

Catalyst PrecursorMetal CenterPotential Catalytic Application
[M(this compound)Cl₂]Pd(II) or Ni(II)Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions
[Ru(this compound)(CO)₂Cl₂]Ru(II)Hydrogenation and transfer hydrogenation reactions
[Fe(this compound)Br₂]Fe(II)Oxidation and reduction reactions

This table presents hypothetical catalytic applications based on the known reactivity of similar pyrazine-based metal complexes.

Role as a Versatile Synthetic Intermediate

The presence of a reactive bromine atom and two phenyl groups makes this compound a valuable intermediate in organic synthesis. The C-Br bond serves as a handle for introducing a wide array of functional groups through various cross-coupling and substitution reactions.

Building Block for Complex Polyheterocyclic Systems

The pyrazine core of this compound can be annulated with other heterocyclic rings to construct complex polyheterocyclic systems. The bromine atom is a key reactive site for initiating such cyclization reactions. For instance, through palladium-catalyzed intramolecular C-H arylation or other cyclization strategies, the pyrazine ring can be fused with other aromatic or heteroaromatic systems.

The synthesis of such fused systems is of significant interest due to their potential applications in materials science and medicinal chemistry. The resulting polyheterocyclic scaffolds often exhibit unique photophysical properties or biological activities.

Precursor to Biologically Relevant Chemical Scaffolds (excluding clinical efficacy)

The pyrazine scaffold is a common feature in a multitude of biologically active compounds. researchgate.net While the direct biological activity of this compound is not the focus, its role as a precursor to molecules with potential biological relevance is significant. The functionalization of the pyrazine ring, particularly at the 2-position via displacement of the bromine atom, allows for the introduction of various pharmacophores.

Starting MaterialReagentReaction TypeResulting Scaffold
This compoundPyridine-3-boronic acidSuzuki-Miyaura Coupling2-(Pyridin-3-yl)-3,5-diphenylpyrazine
This compoundMorpholineBuchwald-Hartwig Amination4-(3,5-Diphenylpyrazin-2-yl)morpholine
This compoundPhenylacetyleneSonogashira Coupling2-(Phenylethynyl)-3,5-diphenylpyrazine

This table illustrates potential synthetic transformations of this compound to generate biologically relevant scaffolds.

Construction of Novel Organic Architectures

The rigid and planar nature of the pyrazine ring, combined with the potential for π-stacking interactions from the phenyl substituents, makes this compound an attractive building block for the construction of novel organic architectures. Through iterative cross-coupling reactions, oligomeric and polymeric materials with extended π-conjugated systems can be synthesized.

These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these materials can be tuned by modifying the substituents on the pyrazine core and by controlling the length and composition of the conjugated backbone. The bromine atom provides a convenient point for polymerization or for the attachment of other functional units.

Future Research Directions and Unexplored Avenues for 2 Bromo 3,5 Diphenylpyrazine

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign. For 2-bromo-3,5-diphenylpyrazine, future research should prioritize the development of sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric and potentially hazardous reagents.

Future research could focus on:

Catalytic C-H Arylation: Direct C-H arylation techniques could provide a more atom-economical route to the diphenylpyrazine core, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability over traditional batch methods. The synthesis of this compound could be adapted to a flow-based system to enhance reaction control and product yield.

Green Solvents and Catalysts: Investigating the use of greener solvents, such as water or bio-derived solvents, and reusable solid-supported catalysts could significantly reduce the environmental impact of the synthesis. nih.gov

Exploration of Novel Reactivity Pathways and Unconventional Transformations

The bromine atom on the pyrazine (B50134) ring serves as a versatile handle for a wide array of chemical transformations. While classical cross-coupling reactions are well-established, future research should delve into more innovative reactivity pathways to access novel molecular architectures.

Promising areas for exploration include:

Photocatalysis: Visible-light-induced photocatalysis offers a mild and powerful tool for a variety of chemical transformations. nih.govmdpi.comresearchgate.netnih.govnasa.gov The bromo-substituent could be a key functional group for initiating radical-based reactions, enabling the introduction of complex molecular fragments under gentle conditions.

Transition-Metal-Catalyzed C-H Functionalization: Beyond the synthesis of the core structure, C-H functionalization could be employed to further decorate the phenyl rings or the pyrazine core, leading to a diverse library of derivatives with unique properties. rsc.orgresearchgate.netrsc.org

Umpolung Reactivity: Exploring the reversal of polarity at the carbon-bromine bond could open up new avenues for nucleophilic substitution reactions, allowing for the introduction of a different set of functional groups.

Integration into Multifunctional Materials for Emerging Technologies

The rigid, aromatic structure of this compound suggests its potential as a building block for advanced functional materials. Its electron-deficient pyrazine core and extended π-conjugation from the phenyl groups are desirable features for applications in organic electronics.

Future research directions in this area could involve:

Organic Light-Emitting Diodes (OLEDs): By modifying the phenyl groups with electron-donating or electron-withdrawing substituents, the electronic properties of the molecule could be tuned for use as an emissive or charge-transporting material in OLEDs.

Organic Semiconductors: The ability to form ordered structures through π-stacking interactions is crucial for efficient charge transport in organic field-effect transistors (OFETs). sigmaaldrich.com The self-assembly properties of this compound derivatives could be investigated for this purpose.

Sensors: The pyrazine nitrogen atoms can act as coordination sites for metal ions. Functionalized derivatives of this compound could be designed as selective chemosensors for the detection of specific analytes.

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry provides a powerful platform for the rational design of new molecules with specific, desired properties, thereby accelerating the discovery process and reducing experimental costs. science.gov

Future computational studies on this compound could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric, electronic, and photophysical properties of novel derivatives. rsc.orgmdpi.com This can guide synthetic efforts towards molecules with optimized characteristics for specific applications.

Molecular Docking Studies: For potential biological applications, computational docking can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets. nih.govmdpi.commdpi.com

Simulation of Material Properties: Molecular dynamics simulations can provide insights into the bulk properties of materials based on this molecule, such as their morphology in thin films and their charge transport characteristics.

Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Studies

The most significant advances will likely arise from a multidisciplinary approach that combines synthetic innovation with thorough characterization and theoretical validation. rsc.orgmdpi.com An iterative loop of designing molecules with computational methods, synthesizing them in the lab, and then characterizing their properties will be crucial for unlocking the full potential of this compound and its derivatives.

This synergistic approach would involve:

Integrated Experimental-Theoretical Workflows: Establishing a close collaboration between synthetic chemists, materials scientists, and computational chemists to tackle complex challenges.

Advanced Spectroscopic and Crystallographic Analysis: Utilizing a suite of advanced analytical techniques to fully elucidate the structure-property relationships of newly synthesized compounds.

Feedback-Driven Discovery: Using experimental results to refine and improve theoretical models, leading to more accurate predictions and a deeper fundamental understanding.

By pursuing these future research directions, the scientific community can expand the utility of this compound from a simple chemical entity to a versatile platform for the development of novel materials and technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3,5-diphenylpyrazine, and what are their key considerations?

  • Methodology : A typical synthesis involves bromination of 3,5-diphenylpyrazine using reagents like N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) in anhydrous dichloromethane. Regioselectivity is ensured by steric and electronic effects of the phenyl substituents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product in >85% yield .
  • Key Considerations : Moisture-sensitive conditions and inert atmospheres (e.g., nitrogen) are required to prevent hydrolysis. Monitoring reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) ensures optimal bromination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–7.8 ppm), while the pyrazine ring protons are deshielded (δ 8.1–8.5 ppm). Carbon signals for bromine-substituted carbons are typically ~120–130 ppm .
  • IR Spectroscopy : Peaks at ~1580 cm⁻¹ (C=N stretching) and 680 cm⁻¹ (C-Br) confirm structural integrity .
  • Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 335 (M+H⁺) .

Q. What preliminary assays are used to evaluate the bioactivity of this compound derivatives?

  • Methodology :

  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Staphylococcus aureus and Escherichia coli (concentration range: 1–100 µg/mL) .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa) at 24–72 h exposure .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromination in 3,5-diphenylpyrazine?

  • Analysis : Bromination regioselectivity is governed by:

  • Electronic Effects : Electron-rich phenyl groups direct bromine to the less hindered 2-position.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates.
  • Catalysts : Lewis acids like FeCl₃ improve yields by stabilizing transition states .
    • Optimization : Reaction at 50°C with 1.2 eq. NBS in DMF achieves >90% regioselectivity. Competing side reactions (e.g., di-bromination) are minimized by limiting reaction time to 4 h .

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

  • Strategies :

  • Temperature Control : Maintaining <60°C prevents thermal decomposition.
  • Purification : Sequential washing with Na₂S₂O₃ (to quench excess Br₂) and cold ethanol recrystallization removes impurities .
  • Catalyst Screening : Using ZnBr₂ instead of FeCl₃ reduces dimerization byproducts .

Q. How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : Electron-withdrawing phenyl groups increase the electrophilicity of the bromine-bearing carbon, enhancing Suzuki-Miyaura coupling efficiency with arylboronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Hammett substituent constants (σ⁺) correlate with reaction rates (R² > 0.95) .
  • Case Study : Coupling with 4-methoxyphenylboronic acid achieves 92% yield vs. 78% for electron-deficient 4-nitrophenyl .

Q. What computational methods validate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodology :

  • DFT Calculations : Optimized geometries (B3LYP/6-31G*) reveal charge distribution at the bromine site, predicting nucleophilic attack sites .
  • Molecular Docking : Glide SP scoring in Schrödinger Suite identifies binding affinities with target enzymes (e.g., aldose reductase, ΔG ~ -9.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3,5-diphenylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,5-diphenylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.